molecular formula C45H63N11O11S2 B10848013 d[Leu4,Dab8]VP

d[Leu4,Dab8]VP

Cat. No.: B10848013
M. Wt: 998.2 g/mol
InChI Key: VIYXBPSZIAMFAA-POFDKVPJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D[Leu4,Dab8]VP typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and advanced purification techniques such as preparative HPLC are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

D[Leu4,Dab8]VP can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various analogues of this compound with altered biological activities, depending on the specific modifications made to the peptide sequence.

Scientific Research Applications

D[Leu4,Dab8]VP has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating water retention and blood pressure.

    Medicine: Explored as a potential therapeutic agent for conditions such as diabetes insipidus and certain cardiovascular disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

D[Leu4,Dab8]VP exerts its effects by binding to vasopressin receptors, specifically the V2 receptor, which is involved in water reabsorption in the kidneys. The binding of this compound to the V2 receptor activates a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of renal collecting duct cells, thereby increasing water reabsorption .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D[Leu4,Dab8]VP is unique in its specific modifications at positions 4 and 8, which confer distinct receptor selectivity and biological activity compared to other vasopressin analogues. This makes it a valuable tool for studying the physiological and pharmacological effects of vasopressin .

Properties

Molecular Formula

C45H63N11O11S2

Molecular Weight

998.2 g/mol

IUPAC Name

(2S)-N-[(2S)-4-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxobutan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C45H63N11O11S2/c1-25(2)19-30-40(62)54-33(22-36(47)58)43(65)55-34(45(67)56-17-6-9-35(56)44(66)51-29(14-16-46)39(61)49-23-37(48)59)24-69-68-18-15-38(60)50-31(21-27-10-12-28(57)13-11-27)41(63)53-32(42(64)52-30)20-26-7-4-3-5-8-26/h3-5,7-8,10-13,25,29-35,57H,6,9,14-24,46H2,1-2H3,(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,64)(H,53,63)(H,54,62)(H,55,65)/t29-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

VIYXBPSZIAMFAA-POFDKVPJSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCN)C(=O)NCC(=O)N)CC(=O)N

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCN)C(=O)NCC(=O)N)CC(=O)N

Origin of Product

United States

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